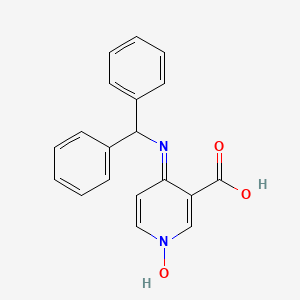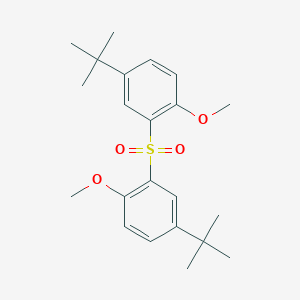![molecular formula C17H14Cl2O6 B12552722 Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- CAS No. 191273-39-9](/img/structure/B12552722.png)
Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of acetic acid groups linked through a methylene bridge to two 4-chloro-2,1-phenyleneoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- typically involves the reaction of 4-chloro-2,1-phenyleneoxy compounds with formaldehyde under acidic conditions to form the methylene bridge
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyleneoxy compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-
- Acetic acid, 2,2’-[methylenebis[(4-methyl-2,1-phenylene)oxy]]bis-
Uniqueness
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity
属性
CAS 编号 |
191273-39-9 |
|---|---|
分子式 |
C17H14Cl2O6 |
分子量 |
385.2 g/mol |
IUPAC 名称 |
2-[2-[[2-(carboxymethoxy)-5-chlorophenyl]methyl]-4-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C17H14Cl2O6/c18-12-1-3-14(24-8-16(20)21)10(6-12)5-11-7-13(19)2-4-15(11)25-9-17(22)23/h1-4,6-7H,5,8-9H2,(H,20,21)(H,22,23) |
InChI 键 |
SJTYWYNVLFFTSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)OCC(=O)O)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


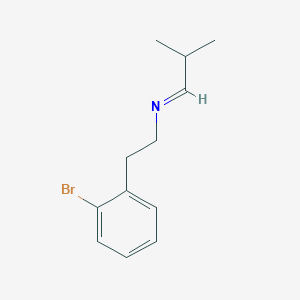

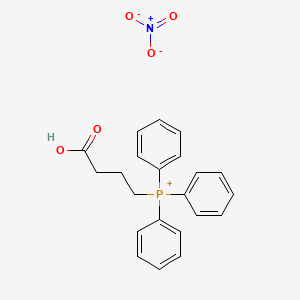
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
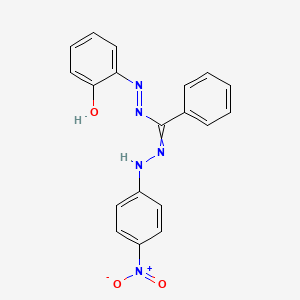
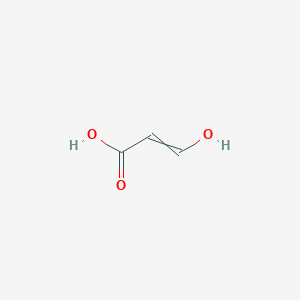

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
silane](/img/structure/B12552702.png)

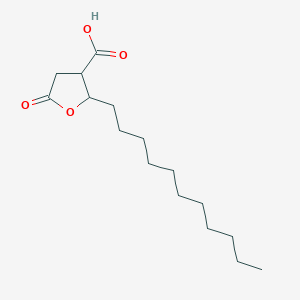
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
